
11(|A)-Hydroxynepasaikosaponin k
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11(|A)-Hydroxynepasaikosaponin k is a naturally occurring saponin compound. Saponins are glycosides with a distinctive foaming characteristic, commonly found in various plant species. This compound is known for its potential therapeutic properties and is a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11(|A)-Hydroxynepasaikosaponin k typically involves multiple steps, including glycosylation reactions to attach sugar moieties to the aglycone part of the molecule. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve extraction from natural sources, followed by purification processes such as chromatography. Alternatively, biotechnological methods using microbial fermentation can be employed to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 11(|A)-Hydroxynepasaikosaponin k can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the glycosidic bonds.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
11(|A)-Hydroxynepasaikosaponin k has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and saponin chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the formulation of natural products and cosmetics due to its surfactant properties.
Mechanism of Action
The mechanism of action of 11(|A)-Hydroxynepasaikosaponin k involves its interaction with cellular membranes and proteins. The compound can disrupt lipid bilayers, leading to increased membrane permeability. It also interacts with specific molecular targets, such as enzymes and receptors, modulating their activity and triggering various cellular pathways.
Comparison with Similar Compounds
Saikosaponin A: Another saponin with similar glycosidic structures.
Ginsenoside Rb1: A saponin found in ginseng with comparable biological activities.
Dioscin: A saponin with similar therapeutic properties.
Uniqueness: 11(|A)-Hydroxynepasaikosaponin k is unique due to its specific hydroxylation pattern, which influences its biological activity and solubility. This distinct structure makes it a valuable compound for studying the structure-activity relationships of saponins.
Properties
Molecular Formula |
C48H80O19 |
|---|---|
Molecular Weight |
961.1 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aS,12aS,14R,14aR,14bS)-8,14-dihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C48H80O19/c1-21-30(54)32(56)36(60)41(63-21)67-38-26(18-62-40-35(59)33(57)31(55)25(17-49)64-40)65-42(37(61)34(38)58)66-29-9-10-44(4)27(45(29,5)19-50)8-11-46(6)39(44)24(52)14-22-23-15-43(2,3)12-13-48(23,20-51)28(53)16-47(22,46)7/h14,21,23-42,49-61H,8-13,15-20H2,1-7H3/t21-,23-,24+,25+,26+,27+,28-,29-,30-,31+,32+,33-,34+,35+,36+,37+,38+,39+,40+,41-,42-,44-,45-,46+,47+,48+/m0/s1 |
InChI Key |
GVRUOQWVLBNLJD-FDGSHWPISA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4[C@@H](C=C6[C@]5(C[C@@H]([C@@]7([C@H]6CC(CC7)(C)C)CO)O)C)O)C)C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)CO)CCC5(C4C(C=C6C5(CC(C7(C6CC(CC7)(C)C)CO)O)C)O)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


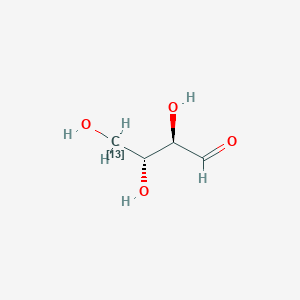
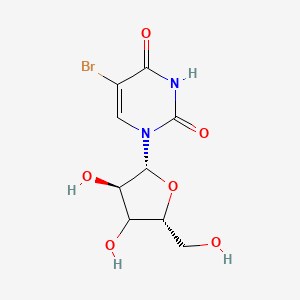
![(3R,4R)-6-amino-N-[(2Z,5S,9S,12S,15S)-5-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-2-[(carbamoylamino)methylidene]-12,15-bis(hydroxymethyl)-3,6,10,13,16-pentaoxo-1,4,7,11-tetrazacyclohexadec-9-yl]-3,4-dihydroxyhexanamide](/img/structure/B12407381.png)
![[Ala2] Met-Enkephalinamide](/img/structure/B12407390.png)
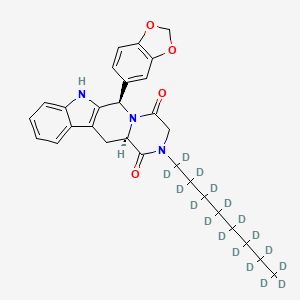

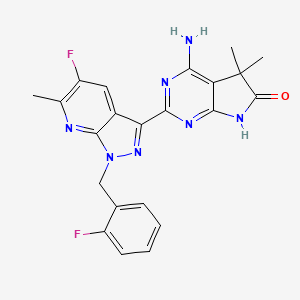

![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B12407413.png)
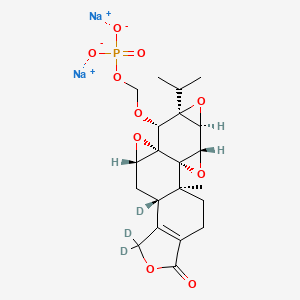

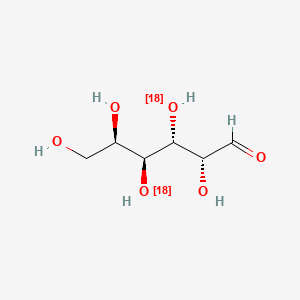
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12407438.png)

